N~1~-(2-methoxyphenethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure features a pyridazinyl core, which is known for its diverse biological properties, combined with methoxyphenethyl and methoxyphenyl substituents.
The compound can be synthesized through various organic chemistry methods, often involving multiple steps to construct the pyridazinyl ring and introduce functional groups. Specific synthetic routes may vary based on the desired purity and yield.
This compound is classified as an acetamide and a pyridazine derivative. Its systematic name reflects its structural components, including methoxy groups and a pyridazinone moiety.
The synthesis of N~1~-(2-methoxyphenethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves several key steps:
The molecular formula for N~1~-(2-methoxyphenethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is .
| Property | Value |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N~1~-(2-methoxyphenethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide |
| InChI | InChI=1S/C22H23N3O3/c1-28-18-7-3-16(4-8-18)13-14-23-21(26)15-25-22(27)12-11-20(24-25)17-5-9-19(29-2)10-6-17/h3-12H,13-15H2,1-2H3,(H,23,26) |
| InChI Key | KNBKQMQUCHOZBZ-UHFFFAOYSA-N |
Crystallographic studies can provide insights into the three-dimensional arrangement of atoms within the molecule, revealing bond lengths and angles critical for understanding its reactivity and interactions.
N~1~-(2-methoxyphenethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo several chemical transformations:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity.
The mechanism of action for N~1~-(2-methoxyphenethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets within biological systems.
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting potential applications in drug development.
The physical properties of N~1~-(2-methoxyphenethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide include:
Chemical properties include stability under different pH conditions, reactivity towards nucleophiles and electrophiles, and thermal stability.
N~1~-(2-methoxyphenethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific uses:
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1